Domiphen Exhibits Lower hERG Channel Inhibition Than Didecyl Dimethylammonium Bromide, Indicating Differentiated Cardiac Safety Profile
Domiphen bromide demonstrated a higher IC50 (9 nM) for hERG channel inhibition compared to the structurally related QAC didecyl dimethylammonium bromide (IC50 = 5 nM) in a whole-cell patch-clamp assay [1]. This 1.8-fold difference in potency suggests that Domiphen may possess a comparatively lower proarrhythmic risk profile than this specific analog, a critical differentiator for formulation scientists prioritizing cardiac safety margins.
| Evidence Dimension | hERG channel inhibition IC50 |
|---|---|
| Target Compound Data | 9 nM |
| Comparator Or Baseline | Didecyl dimethylammonium bromide (5 nM) |
| Quantified Difference | 1.8-fold higher IC50 (lower potency) |
| Conditions | Whole-cell patch-clamp assay on HEK293 cells expressing hERG |
Why This Matters
For R&D and procurement teams evaluating antiseptic candidates for formulations where systemic absorption or mucosal exposure is possible, a quantifiably lower hERG inhibition potency translates to a differentiated cardiac safety margin, directly impacting compound selection decisions.
- [1] Chen L, et al. Inhibition of HERG potassium channels by domiphen bromide and didecyl dimethylammonium bromide. Eur J Pharmacol. 2014;737:202-209. View Source
